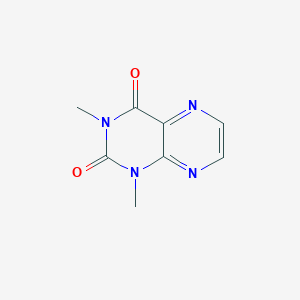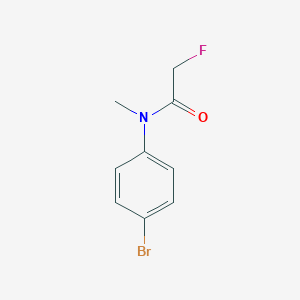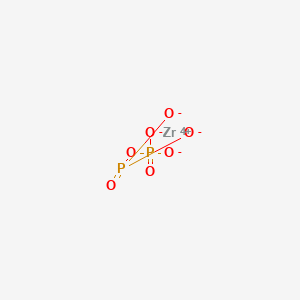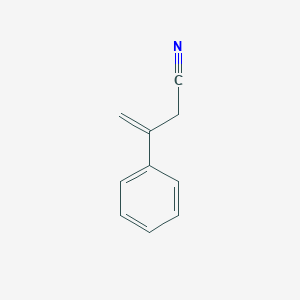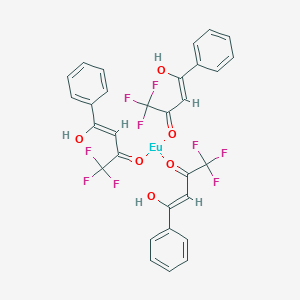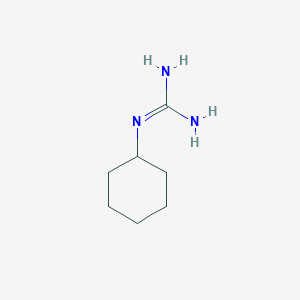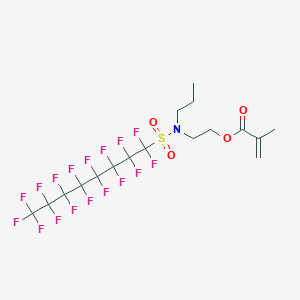
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate, commonly known as HFOPA, is a fluorinated monomer that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a methacrylate-based monomer that contains a fluorinated sulfonamide group, which imparts hydrophobicity and low surface energy to the polymer synthesized from it.
Mécanisme D'action
The mechanism of action of HFOPA is based on its unique chemical structure, which contains a fluorinated sulfonamide group. The fluorine atoms in the sulfonamide group are highly electronegative, which results in a partial negative charge on the sulfur atom. This partial negative charge can interact with positively charged groups, such as amino groups in proteins and nucleic acids, through electrostatic interactions. This interaction can alter the conformation and function of the biomolecules, leading to biological effects.
Effets Biochimiques Et Physiologiques
HFOPA has been shown to have various biochemical and physiological effects, including antimicrobial activity, protein adsorption inhibition, and cell adhesion inhibition. The hydrophobicity and low surface energy of HFOPA can prevent the adsorption of proteins and cells onto surfaces modified with it, which can be useful in applications where biocompatibility is important. Additionally, HFOPA has been shown to have antimicrobial activity against various bacteria and fungi, which can be useful in medical and industrial applications.
Avantages Et Limitations Des Expériences En Laboratoire
HFOPA has several advantages for lab experiments, including its high purity, ease of synthesis, and versatility in surface modification and polymer synthesis. However, HFOPA can be difficult to handle due to its low solubility in water and polar solvents, which can limit its use in some applications. Additionally, the toxicity of HFOPA and its derivatives is not well understood, which can be a limitation for some applications.
Orientations Futures
There are several future directions for the research on HFOPA, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its applications in drug delivery and tissue engineering. Additionally, the use of HFOPA in surface modification and anti-fouling coatings for marine applications is an area of active research. Overall, the unique properties of HFOPA make it a promising candidate for various scientific research applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of HFOPA involves the reaction of 2-aminoethyl methacrylate with perfluorooctanesulfonyl fluoride (POSF). The reaction proceeds via a nucleophilic substitution mechanism, where the amino group in 2-aminoethyl methacrylate attacks the electrophilic carbon in POSF, resulting in the formation of HFOPA. The reaction requires the use of a base catalyst, such as triethylamine, and a polar solvent, such as dimethylformamide. The yield of the reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
HFOPA has been used in a wide range of scientific research applications, including surface modification, drug delivery, and tissue engineering. Due to its hydrophobicity and low surface energy, HFOPA can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. The modified surfaces exhibit improved water repellency, reduced friction, and increased biocompatibility. HFOPA has also been used as a building block for the synthesis of amphiphilic block copolymers, which can self-assemble into micelles and vesicles for drug delivery applications. Additionally, HFOPA-based polymers have been used as scaffolds for tissue engineering, where they can provide a suitable microenvironment for cell growth and differentiation.
Propriétés
Numéro CAS |
13285-40-0 |
|---|---|
Nom du produit |
2-(((Heptadecafluorooctyl)sulphonyl)propylamino)ethyl methacrylate |
Formule moléculaire |
C17H16F17NO4S |
Poids moléculaire |
653.4 g/mol |
Nom IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-4-5-35(6-7-39-9(36)8(2)3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h2,4-7H2,1,3H3 |
Clé InChI |
XBWYIWRSPVIPCH-UHFFFAOYSA-N |
SMILES |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Autres numéros CAS |
13285-40-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



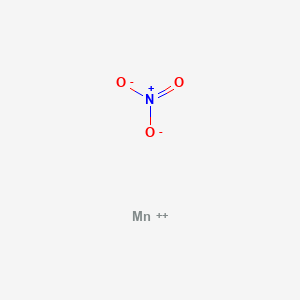

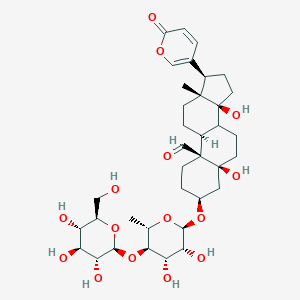
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
